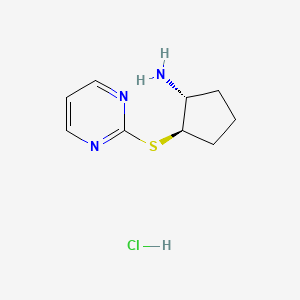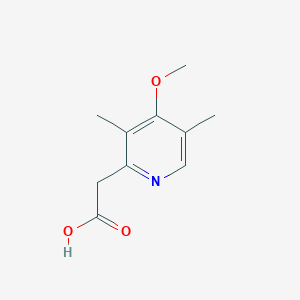
5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group, a methyl group, and a nitro group attached to the imidazole ring. These functional groups confer unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-2-nitroimidazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination reaction proceeds via a radical mechanism, leading to the selective formation of the bromomethyl derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
化学反応の分析
Types of Reactions: 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride (CCl4).
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.
Reduction: 5-(aminomethyl)-1-methyl-2-nitro-1H-imidazole.
Oxidation: this compound carboxylic acid or aldehyde.
科学的研究の応用
5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers. .
作用機序
The mechanism of action of 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole depends on its specific application and the target molecule it interacts with. In general, the compound can act as an alkylating agent, where the bromomethyl group reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of DNA replication, or modification of protein function. The nitro group may also participate in redox reactions, contributing to the compound’s biological activity .
類似化合物との比較
- 5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole
- 5-(fluoromethyl)-1-methyl-2-nitro-1H-imidazole
- 5-(iodomethyl)-1-methyl-2-nitro-1H-imidazole
Comparison: 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable than chlorine and fluorine, leading to different steric and electronic effects. This can influence the compound’s reactivity, selectivity, and biological activity. Additionally, the bromomethyl group can undergo specific reactions that are not feasible with other halomethyl groups, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C5H6BrN3O2 |
|---|---|
分子量 |
220.02 g/mol |
IUPAC名 |
5-(bromomethyl)-1-methyl-2-nitroimidazole |
InChI |
InChI=1S/C5H6BrN3O2/c1-8-4(2-6)3-7-5(8)9(10)11/h3H,2H2,1H3 |
InChIキー |
BQAPMRHAUAEUJV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=C1[N+](=O)[O-])CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


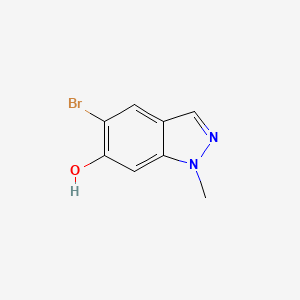

![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)
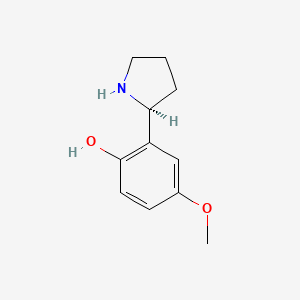
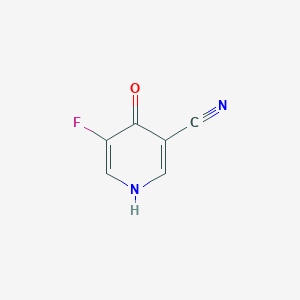
![Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12968309.png)
![7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
![(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12968319.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)

